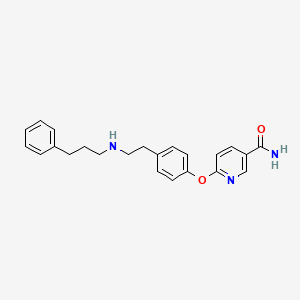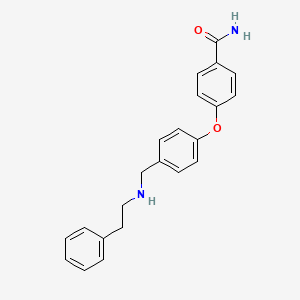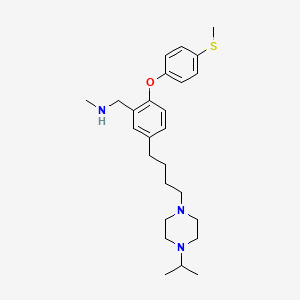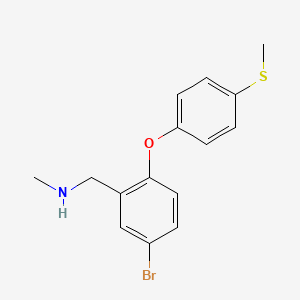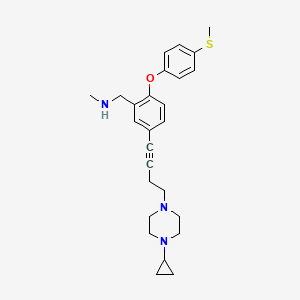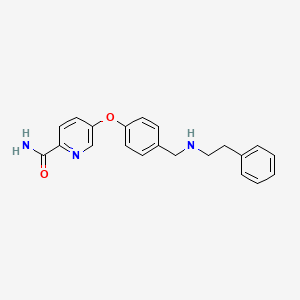
5-(4-((Phenethylamino)methyl)phenoxy)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-((Phenethylamino)methyl)phenoxy)picolinamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a phenethylamino group attached to a phenoxy-picolinamide backbone. It has been studied for its potential biological activities and its role as a ligand in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((phenethylamino)methyl)phenoxy)picolinamide typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a phenethylamine derivative reacts with a halogenated picolinamide under controlled conditions. The reaction often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques like chromatography ensures the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-(4-((Phenethylamino)methyl)phenoxy)picolinamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Bases: Potassium carbonate, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(4-((Phenethylamino)methyl)phenoxy)picolinamide has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Industry: Utilized in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-((phenethylamino)methyl)phenoxy)picolinamide involves its interaction with specific molecular targets. It acts as an antagonist at certain opioid receptors, modulating the activity of downstream effectors such as adenylate cyclase. This modulation leads to various physiological effects, including inhibition of neurotransmitter release and alteration of ion channel conductance .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
5-(4-((Phenethylamino)methyl)phenoxy)picolinamide is unique due to its specific structural features and its potent activity as an opioid receptor antagonist. Its phenethylamino group contributes to its high affinity and selectivity for certain receptors, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
5-[4-[(2-phenylethylamino)methyl]phenoxy]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c22-21(25)20-11-10-19(15-24-20)26-18-8-6-17(7-9-18)14-23-13-12-16-4-2-1-3-5-16/h1-11,15,23H,12-14H2,(H2,22,25) |
InChI Key |
RDWUBDSRHFANBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC3=CN=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


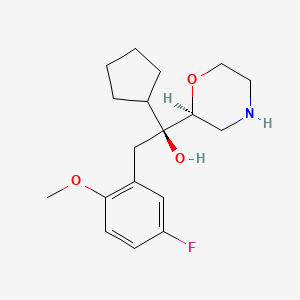
![8-Ethoxy-3-iodo-benzo[e]pyrazolo[5,1-c][1,2,4]triazine 5-oxide](/img/structure/B10794724.png)
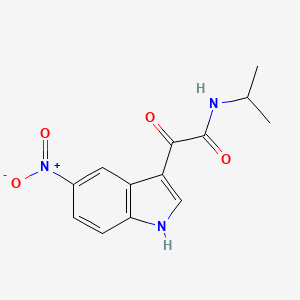
![N-methyl-6-[4-(phenethylamino-methyl)-phenoxy]-nicotinamidine](/img/structure/B10794745.png)
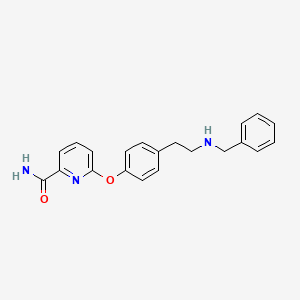
![(2R)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-3-(methylamino)propan-2-ol](/img/structure/B10794748.png)



